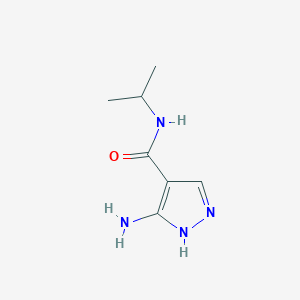
5-amino-N-(propan-2-yl)-1H-pyrazole-4-carboxamide
Overview
Description
5-amino-N-(propan-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C7H12N4O and its molecular weight is 168.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Amino-N-(propan-2-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring with an amino group and a carboxamide functional group, contributing to its biological activity.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit promising anticancer properties. For instance, compounds with similar structural motifs have shown potent activity against various cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells.
Table 1: Anticancer Activity of Pyrazole Derivatives
The structure-activity relationship (SAR) studies indicate that modifications on the pyrazole ring can enhance anticancer activity, suggesting that further optimization could yield more effective agents.
2. Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. In vivo studies using carrageenan-induced paw edema models have shown that this compound can significantly reduce inflammation markers, comparable to standard anti-inflammatory drugs like ibuprofen.
Table 2: Anti-inflammatory Activity Assessment
| Compound | Model Used | Inhibition (%) | Reference |
|---|---|---|---|
| This compound | Carrageenan-induced edema | 75% | |
| Ibuprofen | Carrageenan-induced edema | 80% |
The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a critical role in the inflammatory process. Molecular docking studies suggest that this compound interacts favorably with the active site of COX enzymes, leading to reduced prostaglandin synthesis.
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including our compound of interest. The study reported significant cytotoxicity against cancer cell lines and substantial anti-inflammatory effects in animal models. This reinforces the potential therapeutic applications of this compound in treating inflammatory diseases and cancers.
Properties
IUPAC Name |
5-amino-N-propan-2-yl-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-4(2)10-7(12)5-3-9-11-6(5)8/h3-4H,1-2H3,(H,10,12)(H3,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLRJCSZPLIHMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(NN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















